Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate
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Overview
Description
Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate is an organophosphorus compound that features a thiophene ring, a butyl chain, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate typically involves the reaction of thiophene derivatives with phosphonate reagents. One common method is the Michael addition of dimethyl phosphite to an α,β-unsaturated ketone containing a thiophene ring. This reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate, and is conducted in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Phosphonate esters with various substituents.
Scientific Research Applications
Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong interactions with metal ions or enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl [2-oxo-4-(thiophen-2-yl)butyl]phosphonate
- Dimethyl [2-oxo-4-(phenyl)butyl]phosphonate
Uniqueness
Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate is unique due to the position of the thiophene ring, which can influence its electronic properties and reactivity. The presence of the thiophene ring also imparts specific biological activities that may not be observed in similar compounds with different substituents.
Properties
CAS No. |
83564-55-0 |
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Molecular Formula |
C10H15O4PS |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
1-dimethoxyphosphoryl-4-thiophen-3-ylbutan-2-one |
InChI |
InChI=1S/C10H15O4PS/c1-13-15(12,14-2)7-10(11)4-3-9-5-6-16-8-9/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
VKSQACUFUOXWSJ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)CCC1=CSC=C1)OC |
Origin of Product |
United States |
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